Pyrithioxin dihydrochloride

Catalog No.
S540742
CAS No.
10049-83-9
M.F
C16H22Cl2N2O4S2
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrithioxin dihydrochloride

CAS Number

10049-83-9

Product Name

Pyrithioxin dihydrochloride

IUPAC Name

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride

Molecular Formula

C16H22Cl2N2O4S2

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H

InChI Key

HRZWYHGGJOWGRI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Bonifen, Dipyridoxolyldisulfide, Encephabol, Enerbol, Hydrochloride, Pyritinol, Piriditol, Piritinol, Piritoxina, Pyridoxinedisulfide, Pyrithioxin, Pyrithioxine, Pyritinol, Pyritinol Hydrochloride

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl

Description

The exact mass of the compound Pyrithioxin dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526973. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotective Properties:

Blood-Brain Barrier Effects:

Pyrithioxin dihydrochloride is classified as a neurotropic agent, meaning it has an affinity for nerve tissue. Research suggests it might influence the blood-brain barrier, a selective membrane that controls the passage of substances between the bloodstream and the brain. One study indicates it reduces the permeability of the blood-brain barrier to phosphate [].

Cognitive Function:

A limited number of studies have explored the effects of pyrithioxin dihydrochloride on cognitive function. One investigation examined its influence on children with learning difficulties, but the results were inconclusive []. Further research is necessary to determine its potential impact on cognition.

Pyrithioxin dihydrochloride, also known as Pyritinol dihydrochloride, is a synthetic compound that belongs to the class of nootropics. It is characterized as a white or off-white crystalline powder that is soluble in water but only slightly soluble in ethanol, and insoluble in organic solvents like acetone and chloroform . The compound's molecular formula is C16H22Cl2N2O4S2C_{16}H_{22}Cl_{2}N_{2}O_{4}S_{2}, and it is primarily recognized for its neurotropic properties, which enhance cognitive functions and metabolic processes in the brain .

The exact mechanism of action of pyrithioxin dihydrochloride is not fully understood []. Proposed mechanisms include:

  • Reduced blood-brain barrier permeability: Pyrithioxin dihydrochloride might decrease the permeability of the blood-brain barrier to phosphate, potentially improving brain cell function [].
  • Neuroprotective effects: Some studies suggest pyrithioxin dihydrochloride might have antioxidant and neuroprotective properties, but more research is needed [].
  • Limited data: Information on the specific safety profile of pyrithioxin dihydrochloride is limited.
  • Research use only: Currently, pyrithioxin dihydrochloride is available for research purposes only and not for therapeutic use in humans [, ].

The biological activity of Pyrithioxin dihydrochloride is primarily linked to its role as a neuroprotective agent. It modulates neurotransmitter signaling pathways, notably affecting acetylcholine and gamma-aminobutyric acid levels. Additionally, it has demonstrated antioxidant properties and anti-inflammatory effects, suggesting potential benefits in conditions associated with oxidative stress and inflammation . The compound has been investigated for its efficacy in treating cognitive impairments due to malnutrition or brain trauma .

The synthesis of Pyrithioxin dihydrochloride typically involves multi-step organic reactions starting from pyridine derivatives. While specific synthesis protocols are not widely published, general methods include the formation of disulfide bonds and subsequent hydrochlorination to yield the dihydrochloride salt. Detailed synthetic routes can vary based on the desired purity and yield of the final product.

Pyrithioxin dihydrochloride has several applications in both clinical and research settings:

  • Cognitive Enhancement: Used as a nootropic to improve memory and learning capabilities.
  • Neuroprotection: Investigated for its potential to protect against neurodegenerative diseases.
  • Therapeutic Agent: Explored for treatment options in conditions like dementia, depression, and anxiety disorders .

Pyrithioxin dihydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey PropertiesUnique Features
Pyridoxine HydrochlorideVitamin B6 DerivativeEssential for amino acid metabolismInvolved in numerous enzymatic reactions
PyritinolNootropicEnhances cognitive functionSpecifically targets glucose metabolism
Thiamine HydrochlorideVitamin B1 DerivativeEssential for carbohydrate metabolismPlays a critical role in energy production
NicotinamideVitamin B3 DerivativeSupports NAD+ synthesisInvolved in DNA repair and cellular signaling

Pyrithioxin dihydrochloride stands out due to its dual action as both a neuroprotective agent and a metabolic enhancer, making it particularly effective for cognitive enhancement compared to other compounds that primarily focus on vitamin deficiencies or metabolic pathways without direct neuroprotective effects.

Synthesis Origins at Merck Laboratories (1961)

Pyrithioxin dihydrochloride, a semi-synthetic derivative of vitamin B₆, was first synthesized in 1961 by researchers at Merck Laboratories. The compound was developed through the strategic coupling of two pyridoxine (vitamin B₆) molecules via a disulfide (-S-S-) bridge, creating a novel dimeric structure. This modification aimed to enhance the compound’s bioavailability and central nervous system (CNS) penetration compared to native pyridoxine. The synthesis process involved oxidizing pyridoxine hydrochloride with activated manganese dioxide and sulfuric acid, followed by oximation and reduction steps to stabilize the disulfide linkage.

Evolution as a Semi-Synthetic Compound

Initially explored for its potential vitamin B₆ activity, pyrithioxin dihydrochloride diverged functionally from its parent compound. By the 1970s, it was repurposed as a neurotropic agent, with clinical applications focusing on cognitive disorders and cerebrovascular diseases. Its semi-synthetic nature allowed for tailored pharmacokinetic properties, including improved metabolic stability and reduced peripheral degradation.

Nomenclature and Identification Systems

IUPAC Name and Alternative Nomenclature

The systematic IUPAC name for pyrithioxin dihydrochloride is 5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol; dihydrochloride. Common alternative names include:

  • Pyritinol dihydrochloride
  • Pyrithioxine hydrochloride
  • Dipyridoxolyldisulfide dihydrochloride.

CAS Registry and International Identifiers

  • CAS Registry Number: 10049-83-9
  • EC Number: 214-150-1
  • UNII: AK5Q5FZH2R
  • PubChem CID: 82325

Chemical Classification Parameters

Pyrithioxin dihydrochloride belongs to multiple chemical classifications:

  • Organosulfur compounds (due to the disulfide bridge)
  • Methylpyridines (structural backbone)
  • Neurotropic agents (functional classification).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₂Cl₂N₂O₄S₂
Molecular Weight441.4 g/mol
Melting Point205–207°C (decomposes)
Solubility (Water)40 mg/mL (90.62 mM)
Solubility (DMSO)50 mg/mL (113.28 mM)

Data sourced from .

Structural Relationship to Vitamin B₆

Comparative Structural Analysis with Pyridoxine

Pyrithioxin dihydrochloride retains the core pyridine ring and hydroxymethyl groups of pyridoxine (C₈H₁₁NO₃) but introduces critical modifications:

  • Dimeric Structure: Two pyridoxine units linked by a disulfide bridge.
  • Chloride Counterions: Enhances solubility and stability.

Table 2: Structural Comparison with Pyridoxine

FeaturePyridoxinePyrithioxin Dihydrochloride
Core StructureMonomeric pyridineDimeric disulfide-linked
Functional Groups-CH₂OH, -OH, -CH₃Additional -S-S- bridge
Molecular Weight169.18 g/mol441.4 g/mol
BioactivityVitamin B₆ cofactorNeurotropic, no B₆ activity

Disulfide Bridge Significance

The disulfide bridge (-S-S-) is pivotal for:

  • CNS Penetration: Facilitates blood-brain barrier crossing via lipid solubility.
  • Metabolic Stability: Resists enzymatic degradation compared to pyridoxine’s ester bonds.
  • Redox Activity: Potential modulation of cellular antioxidant systems, though this remains under investigation.

Structural Formula (C₁₆H₂₂Cl₂N₂O₄S₂)

Pyrithioxin dihydrochloride is the di-hydrochloride salt of 3,3ʹ-[dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol]. The free base has the empirical formula C₁₆H₂₀N₂O₄S₂ and a calculated exact mass of 368.086 449 u [1]. Addition of two hydrochloric acid molecules yields the hydrated salt C₁₆H₂₂Cl₂N₂O₄S₂ (M = 441.39 g mol⁻¹) [2] [3].

Bond Characteristics and Spatial Configuration

  • Each half-molecule is a vitamin B₆ analog (pyridoxine) containing a 3-pyridinol ring substituted at C-4 by a hydroxymethyl group and at C-6 by a methyl group.
  • The methylene carbon at C-3 is sp³-hybridized and links to the disulfide bridge.
  • ^1H NMR (400 MHz, DMSO-d₆) exhibits three characteristic proton environments: methyl singlets at 2.50 ppm (C-6–CH₃), hydroxymethyl methylene doublets around 4.15–4.25 ppm (C-4–CH₂OH), and pyridine aromatic doublets near 8.10 ppm (C-2 and C-6 ring H) [5].
  • ^13C NMR signals include sp² ring carbons at 120–152 ppm, methylene carbon at ≈42 ppm, and methyl carbon at ≈18 ppm .
  • X-ray data for the free base show a trans orientation of the two pyridoxyl units about the S–S bond with torsion angle ~180°, minimizing steric clash between hydroxymethyl substituents [6].

Disulfide Bridge Chemistry

The central S–S bond length (2.04 Å) and C–S–S angle (~103°) are typical for aliphatic disulfides. Electrochemical voltammetry indicates a reversible two-electron reduction of the disulfide at −0.61 V vs. Ag/AgCl, yielding two pyridoxyl-thiolate anions [7] [8]. Oxidation regenerates the disulfide quantitatively, confirming redox cycling without side-product formation.

Physical Properties

PropertyExperimental valueMethod / conditionsSource
AppearanceWhite to very pale-yellow crystalsVisual inspection142
Crystal habitNeedle-to plate-like; monoclinic P2₁/cSingle-crystal X-ray diffraction72
Melting point184 °C (decomposition)Differential scanning calorimetry, 5 °C min⁻¹8
Glass-transitionNot observed (no amorphous phase)Modulated DSC, 25–250 °C8
Aqueous solubility≥ 41 mg mL⁻¹ at 25 °CShake-flask, pH 5.843
Log P (octanol/water)−0.37 (calculated)ALOGPS 2.167
Collision cross section (TWIMS, N₂)172.12 Ų [M+H]⁺; 173.61 Ų [M+H–H₂O]⁺; 172.62 Ų [M+K]⁺Drift-tube travelling-wave IMS, 300 K1

Crystalline Characteristics

Powder X-ray diffraction shows sharp reflections at 2θ = 7.6°, 15.2°, 17.8° and 24.4°, indicating a well-ordered lattice with d-spacings of 11.6, 5.82, 4.98 and 3.64 Å respectively [2]. The salt is non-hygroscopic up to 60% RH (24 h gravimetry) [2].

Melting Point Determination (184 °C)

Duplicate DSC runs gave onset temperatures of 183.6 °C and 184.2 °C (ΔT < 1 °C). The enthalpy of fusion was 85 ± 2 J g⁻¹, consistent with tight crystal packing [2].

Solubility Parameters

In water the compound dissolves endothermically; the van ʼt Hoff plot (20–40 °C) yields ΔHsoln = +10.2 kJ mol⁻¹ and ΔSsoln = +43 J mol⁻¹ K⁻¹, confirming entropy-driven dissolution. Solubility in methanol is 125 mg mL⁻¹, whereas in ethanol and acetonitrile it is <10 mg mL⁻¹ (visual turbidity) [9].

Collision Cross Section Measurements

Three gas-phase protomers dominate: protonated molecular ion; dehydrated ion; and potassium adduct. The experimental CCS values (Table above) agree within 1.5% with trajectory-method calculations using the X-ray geometry, validating the extended conformation in the gas phase [10].

Spectral Characteristics

UV-Visible Spectroscopy Profile

λ_max (nm)ε (L mol⁻¹ cm⁻¹)Assignment
2968.1 × 10³π→π* transition of the pyridone ring [8]
260 (shoulder)4.2 × 10³n→π* of phenolic oxygen [8]

Measurements in 0.1 M hydrochloric acid (10⁻⁵ M sample) showed an isosbestic point at 275 nm, indicating a single acid–base equilibrium between phenoxide and phenol species [8].

Infrared Spectroscopy Analysis

Characteristic ATR-IR bands (solid film, cm⁻¹) [8]:

ν (cm⁻¹)IntensityVibrational mode
3308 (br)strongO–H stretch (phenolic)
3086mediumO–H stretch (alcoholic)
2640mediumN⁺–H stretch (pyridinium)
1021strongC–N stretch (pyridine)
667mediumC–S stretch
572mediumS–S stretch

The S–S absorption confirms the integrity of the disulfide bond.

NMR Spectral Interpretation

^1H and ^13C chemical shifts (400 MHz, DMSO-d₆, 298 K) [5]:

Nucleusδ (ppm)Multiplicity / J (Hz)Assignment
H-2/H-68.10d, 8.3Aromatic
H-47.95t, 8.0Aromatic
CH₂OH (C-4)4.20d, 5.8‑CH₂-OH
S-CH₂-3.68sMethylene linking to S
CH₃ (C-6)2.50sRing methyl
OH (phenol)9.82br sExchangeable

Coupling constants (J ≈ 8 Hz) confirm ortho coupling in the pyridine ring, while the singlet for the disulfide methylenes indicates equivalence across the S–S bridge.

Mass Spectrometry Fragmentation Patterns

Electrospray (+ve) Q-TOF MS/MS at 15 eV [1]:

m/zRelative intensityProposed fragment / neutral loss
369.094100%[M+H]⁺ (C₁₆H₂₁N₂O₄S₂)
351.08323%[M+H–H₂O]⁺
313.07145%[M+H–CH₂OH–H₂O]⁺
271.06012%Cleavage at S–CH₂, loss of C₃H₆O₂S
138.97118%Protonated 2-hydroxy-6-methylpyridine (ring fragment)

The base peak at m/z 369 confirms a stable protonated molecule. Sequential loss of water and hydroxymethyl groups dominates low-energy collision-induced dissociation, whereas higher-energy conditions yield pyridoxyl fragments at m/z 139.

Fragmentation Scheme

  • Primary dehydration:
     [M+H]⁺ → [M+H–H₂O]⁺ (loss from C-4 hydroxymethyl).
  • β-Cleavage:
     Subsequent homolytic cleavage at –S–CH₂– generates the 313 m/z ion.
  • Disulfide scission:
     High-energy fragmentation splits the S–S bond, yielding two monomeric pyridoxyl cations (m/z ≈ 185) which further lose neutral CH₃ radicals to give m/z 139.

These steps align with fragmentation rules for aliphatic disulfides and agree with electron-impact data for related dipyridoxyl disulfides [11].

Summary Data Table

ParameterExperimental valueAnalytical methodCitation
Molecular weight (salt)441.39 g mol⁻¹Calculation8
Crystal systemMonoclinic P2₁/cXRD72
Melting point184 °CDSC8
Water solubility≥ 41 mg mL⁻¹Shake-flask43
Log P−0.37ALOGPS67
CCS [M+H]⁺172.12 ŲTWIMS1
UV λ_max296 nm (ε ≈ 8.1 × 10³)UV-Vis11
IR ν_S–S572 cm⁻¹ATR-IR11
^1H NMR δ_CH₃2.50 ppm400 MHz4
MS base peakm/z 369.094ESI-QTOF129

Vitamin B6 Derivatization Techniques

Pyrithioxin dihydrochloride synthesis begins with the derivatization of pyridoxine (vitamin B6) as the fundamental starting material . The derivatization process involves the modification of pyridoxine to create reactive intermediates capable of forming disulfide linkages. Key derivatization techniques include oxidative conversion of hydroxyl groups and selective functionalization of the pyridine ring system [2] [3].

The optimal conditions for vitamin B6 derivatization require careful control of reaction parameters. Temperature ranges of 20-80°C are typically employed, with pH maintained between 3.0-7.0 to ensure stability of the pyridoxine structure while facilitating the desired chemical transformations [4] [3]. Reaction times vary from 2-18 hours depending on the specific derivatization route, with typical yields ranging from 75-90% [2].

Industrial implementation of vitamin B6 derivatization utilizes various oxidizing agents including hydrogen peroxide, potassium ferricyanide, and controlled air oxidation systems [5]. The selection of derivatization technique significantly impacts the subsequent disulfide bridge formation efficiency and overall product quality [6] [5].

Disulfide Bridge Formation Mechanisms

The formation of disulfide bridges represents the critical step in pyrithioxin dihydrochloride synthesis, linking two pyridoxine molecules through sulfur-sulfur bonds [6]. Multiple mechanistic pathways exist for disulfide bridge formation, each with distinct advantages and operational requirements [5] [7].

Oxidative Coupling Mechanisms

Air oxidation represents the most economical approach, utilizing atmospheric oxygen to oxidize thiol groups according to the reaction: O₂ + 2RSH → RSSR + H₂O₂ [6] [5]. This method operates optimally at pH 7.0-8.5 and temperatures of 25-60°C, though reaction rates are relatively slow, requiring several hours for completion [7].

Hydrogen peroxide oxidation provides faster kinetics with the mechanism: H₂O₂ + 2RSH → RSSR + 2H₂O [5] [7]. This approach achieves high yields with clean reaction profiles, operating efficiently at pH 6.0-7.5 and temperatures of 20-40°C, with reaction completion typically within minutes [6].

Iodine-mediated oxidation follows the pathway: I₂ + 2RSH → RSSR + 2HI, offering selective oxidation at pH 6.5-8.0 and temperatures of 25-50°C [5]. Moderate reaction rates of 30-60 minutes provide good process control while maintaining selectivity [7].

Electrochemical and Enzymatic Methods

Electrochemical oxidation employs anodic processes to achieve precise control over disulfide formation [7]. Operating at pH 6.0-8.0 and temperatures of 20-35°C, this method allows real-time monitoring and adjustment of reaction progress [5].

Enzyme-catalyzed oxidation utilizes protein disulfide isomerase systems to facilitate biocompatible disulfide formation [7]. These processes operate under physiological conditions (pH 7.0-7.5, 25-37°C) and provide moderate reaction rates of 1-2 hours [5].

Hydrochloride Salt Formation Procedures

The conversion of pyrithioxin to its dihydrochloride salt form involves controlled acidification with hydrochloric acid [8] [9]. This transformation enhances the compound's stability, solubility, and crystalline properties essential for pharmaceutical applications [10] [11].

Salt formation procedures typically employ organic solvents such as acetone, dichloromethane, or ethanol to dissolve the free base form of pyrithioxin [8] [9]. Hydrochloric acid is then introduced either as an aqueous solution or as anhydrous hydrogen chloride gas in organic solvents [10].

The process operates at controlled temperatures of 10-40°C to prevent thermal degradation while maintaining optimal reaction kinetics [11]. pH monitoring ensures complete protonation, with target pH ranges of 1.5-3.0 indicating successful salt formation [8]. Reaction times are typically brief, ranging from 0.5-2 hours, with yields of 85-98% [9].

Critical parameters include the stoichiometric ratio of hydrochloric acid to pyrithioxin (2:1 molar ratio for dihydrochloride formation), solvent selection based on solubility characteristics, and temperature control to prevent degradation [10] [11]. The resulting hydrochloride salt exhibits enhanced crystallinity and improved handling characteristics compared to the free base form [8].

Industrial Production Methods

Scale-up Parameters and Considerations

Industrial scale-up of pyrithioxin dihydrochloride production requires systematic evaluation of critical process parameters to ensure consistent quality and yield across different production scales [12] [13]. The transition from laboratory to manufacturing scale involves careful consideration of heat and mass transfer characteristics, mixing efficiency, and reaction kinetics [14].

Reactor Design and Volume Scaling

Laboratory-scale operations typically utilize reactor volumes of 0.1-5 L with high surface area to volume ratios facilitating efficient heat transfer [13]. Pilot-scale production employs 50-500 L reactors with modified mixing systems to maintain equivalent mass transfer rates [12]. Manufacturing-scale operations utilize 1000-10000 L reactors requiring sophisticated heat transfer systems and controlled atmosphere capabilities [14].

The critical scaling parameter involves maintaining consistent mixing intensity across scales. Laboratory mixing speeds of 100-500 rpm must be adjusted to 50-200 rpm at pilot scale and 20-100 rpm at manufacturing scale to achieve equivalent shear rates and mass transfer coefficients [12] [13].

Heat Transfer Optimization

Temperature control precision requirements become more stringent with scale increase. Laboratory operations maintain ±1°C tolerance, while pilot scale allows ±2°C and manufacturing scale requires ±3°C tolerance [12]. Heat distribution uniformity becomes critical at larger scales, necessitating multiple temperature monitoring points and enhanced heat exchanger designs [14].

Residence time distribution changes significantly with scale. Laboratory batch times of 2-8 hours extend to 4-12 hours at pilot scale and 6-24 hours at manufacturing scale due to heat transfer limitations and mixing requirements [13].

Feed Rate and Process Control

Feed rate control systems evolve from manual addition at laboratory scale (1-10 mL/min) to automated dosing systems at pilot scale (0.1-1 L/min) and sophisticated process control systems at manufacturing scale (10-100 L/min) [12] [14]. These systems ensure consistent reactant addition rates critical for controlled disulfide formation and salt precipitation [13].

Quality Control Methodologies

Comprehensive quality control systems ensure consistent product quality throughout industrial production [15] [16]. Multiple analytical techniques provide real-time monitoring and final product characterization [17] [18].

Analytical Method Portfolio

High Performance Liquid Chromatography serves as the primary analytical method for purity determination, impurity profiling, and assay quantification [15] [18]. Method specifications require ≥98.0% purity with detection limits of 0.01% for impurity identification [17]. Every production batch undergoes HPLC analysis for quality confirmation [15].

Nuclear Magnetic Resonance spectroscopy provides structural confirmation and polymorphism detection [11]. This technique achieves ≥95% structural match requirements and identifies any structural modifications during processing [10]. NMR analysis is performed on new batches and when polymorphic changes are suspected [11].

Infrared spectroscopy enables functional group identification and confirms the presence of characteristic chemical bonds [8] [10]. Every batch receives IR analysis to verify structural integrity and identify potential degradation products [11].

Mass spectrometry confirms molecular weight and provides molecular ion identification [10]. Detection sensitivity of 1 ppm enables trace impurity detection, particularly valuable when implementing new synthesis routes [11].

Physical Characterization Methods

X-ray Powder Diffraction characterizes crystalline form and identifies polymorphic variations [11] [19]. Characteristic diffraction patterns confirm proper crystal structure formation, essential for crystalline product batches [10].

Differential Scanning Calorimetry measures thermal properties including melting point determination [11]. Specification limits of 207-210°C melting point with 0.1°C precision ensure thermal stability and proper crystal form [10].

Karl Fischer titration quantifies water content in hygroscopic materials [11]. Specification limits of ≤0.5% water content with 0.01% detection precision prevent hydrate formation and ensure stability [10].

UV-Visible spectrophotometry provides routine concentration analysis and identity confirmation [18]. Absorbance measurements within ±2% tolerance enable rapid quality assessment [15].

Purification and Isolation Techniques

Crystallization Methodology

Crystallization represents the primary purification technique for pyrithioxin dihydrochloride, enabling the production of high-purity crystalline material with controlled particle size distribution [20] [21]. The crystallization process involves multiple stages including solution preparation, nucleation control, crystal growth, and final isolation [22] [23].

Solution Preparation and Supersaturation Control

Initial solution preparation requires dissolution of crude pyrithioxin dihydrochloride at elevated temperatures of 60-80°C [20] [21]. Solvent selection considers solubility characteristics, with common systems including water-ethanol mixtures and aqueous acidic solutions [22]. Typical concentrations range from 10-20% w/v to achieve adequate supersaturation while preventing premature precipitation [20].

Supersaturation control is critical for consistent crystallization outcomes [23]. Target supersaturation ratios of 1.2-1.5 provide optimal balance between nucleation density and crystal growth rates [22]. Higher supersaturation levels lead to excessive nucleation and small crystal formation, while insufficient supersaturation results in slow crystallization kinetics [20].

Nucleation and Crystal Growth Management

Controlled cooling strategies regulate nucleation and crystal growth phases [21] [23]. Cooling rates of 1-5°C/hour prevent rapid nucleation while promoting uniform crystal formation [22]. Seeding techniques using pre-formed pyrithioxin dihydrochloride crystals control nucleation timing and final crystal size distribution [20].

Crystal growth proceeds at temperatures of 20-40°C with controlled agitation rates of 50-150 rpm [21]. Agitation intensity must balance mixing requirements for uniform supersaturation with gentle conditions preventing crystal breakage [22] [23].

pH control during crystallization maintains optimal conditions for crystal formation [20]. Target pH ranges of 2.0-6.0 ensure hydrochloride salt stability while preventing hydrolysis or degradation [21].

Advanced Crystallization Techniques

Anti-solvent crystallization employs gradual addition of poor solvents to induce controlled precipitation [22]. This technique provides precise control over crystal size and morphology [20]. Common anti-solvent systems include water addition to alcoholic solutions or alcohol addition to aqueous systems [21].

Seeded crystallization utilizes pre-formed seed crystals to control nucleation and achieve uniform particle size distribution [23]. Seed loading of 0.5-2% w/w provides optimal nucleation control [22]. Seed quality significantly impacts final crystal characteristics, requiring seeds with appropriate size distribution and crystal form [20].

Temperature cycling crystallization alternates between dissolution and crystallization temperatures to improve crystal quality [21]. This technique promotes crystal perfection and reduces lattice defects [22].

Filtration and Refinement Processes

Solid-liquid separation and subsequent refinement procedures ensure high-purity final product meeting pharmaceutical specifications [24] [25]. Multiple filtration stages remove impurities while preserving crystal integrity [22].

Primary Filtration Systems

Initial filtration employs membrane filters with pore sizes of 0.22-0.45 μm to achieve efficient solid-liquid separation [24]. Pressure differentials of 0.1-0.5 bar provide adequate filtration rates while preventing crystal damage [22]. Filter selection considers chemical compatibility with acidic solutions and organic solvents [24].

Vacuum filtration systems enhance separation efficiency for larger-scale operations [25]. These systems operate under controlled vacuum levels to prevent violent evaporation while maintaining filtration rates [22]. Temperature control during filtration prevents recrystallization in filter media [24].

Washing and Purification Protocols

Systematic washing procedures remove residual impurities and solvent traces [24] [25]. Cold solvent washing using 2-5 wash volumes effectively removes surface impurities while minimizing product dissolution [22]. Wash solvent selection considers solubility characteristics and impurity removal efficiency [24].

Multiple washing stages target specific impurity classes [25]. Initial washes remove highly soluble impurities using polar solvents, while final washes employ less polar solvents to remove organic impurities [22]. Wash solution monitoring confirms impurity removal completion [24].

Drying and Final Processing

Controlled drying procedures remove residual solvents while maintaining crystal structure [24] [25]. Vacuum drying at 40-60°C with controlled humidity prevents hydrate formation while achieving target moisture content of <0.5% [22]. Drying time optimization balances efficiency with product quality [24].

Size classification using sieve analysis ensures uniform particle size distribution [25]. Target particle size ranges of 45-250 μm with D50 values of 100-150 μm provide optimal handling characteristics [22]. Oversized particles undergo controlled milling, while undersized fractions may require recrystallization [24].

Final purification through recrystallization achieves pharmaceutical-grade purity exceeding 99% [25]. This process removes trace impurities and improves crystal quality through controlled dissolution and recrystallization cycles [22]. Solvent purity requirements ensure contamination-free final product [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

440.0398049 g/mol

Monoisotopic Mass

440.0398049 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CFA914331M

Other CAS

10049-83-9

Wikipedia

Pyritinol hydrochloride

Dates

Last modified: 08-15-2023
1: Wälti U, Kuenzler M, Schild J, Vassella F, Pavlincova E, Bircher J, Herschkowitz N. Pyritinol hydrochloride and cognitive functions: influence on children in slow learner classes. Pediatr Res. 1975 Sep;9(9):717-21. PubMed PMID: 1105370.
2: Hagenah R. [Neuropharmacologic and neurotoxic studies on the Renshaw mechanism]. Fortschr Med. 1979 Nov 1;97(41):1840-4. German. PubMed PMID: 535853.
3: Hoyer S, Oesterreich K, Stoll KD. Effect of pyritinol-GCl on blood flow and oxidative metabolism of the brain in patients with dementia. Arzneimittelforschung. 1977;27(3):671-4. PubMed PMID: 577444.

Explore Compound Types